molecular formula C19H12Cl2N8O9S2 B077290 Reactive Orange 14 CAS No. 12225-86-4

Reactive Orange 14

Cat. No. B077290
CAS RN: 12225-86-4
M. Wt: 631.4 g/mol
InChI Key: IHRFTCGTRALYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reactive Orange 14 is a monoazo textile dye, also known as Procion Orange MX-2R, with the color index number C.I. 18260. It's used in various dyeing applications due to its vibrant color and reactivity.

Synthesis Analysis

Reactive Orange 14 is synthesized through complex chemical processes. A study focused on the electrochemical oxidation and reduction of Reactive Orange 4, a similar dye, in sodium sulfate alkaline solutions, providing insights into the synthesis process of such reactive dyes (del Río et al., 2009).

Molecular Structure Analysis

The molecular structure of Reactive Orange 14 is characterized by its monoazo group, contributing to its distinct color and reactivity. However, specific studies on its molecular structure are limited in the available literature.

Chemical Reactions and Properties

Reactive Orange 14 undergoes various chemical reactions, particularly in dyeing processes. Its reactivity, especially in the presence of different chemicals and conditions, is crucial for its application in textiles. The study by del Río et al. (2009) also delves into the intermediates formed during the electro-reduction of similar dyes, which could be relevant for understanding Reactive Orange 14's reactions.

Physical Properties Analysis

The physical properties of Reactive Orange 14, such as solubility, stability under different conditions, and colorfastness, are important for its application in textiles. Studies like the one conducted by Hoque et al. (2016) on jute fibers dyed with Reactive Orange 14 provide insights into these aspects (Hoque et al., 2016).

Scientific Research Applications

  • Biosorption Potential of Orange Waste : A study by Irem et al. (2013) explored the use of orange waste as a low-cost, eco-friendly biosorbent for the removal of reactive navy blue dye, which is structurally similar to Reactive Orange 14. The study found that orange waste can effectively remove dyes from wastewater, making it a competitive option for wastewater treatment.

  • Decolorization of Reactive Dyes with Ozone : Chen et al. (2009) studied the decolorization of wastewater caused by reactive dyes, including a dye similar to Reactive Orange 14, using ozone. Their research, detailed in this paper, indicates that ozone is effective in reducing color content in wastewater, offering insights into practical applications for water treatment.

  • Anaerobic Decolorization in Wastewater : Manu and Chaudhari (2002) conducted a study on the decolorization of azo dyes, including Reactive Orange 14, under anaerobic conditions in wastewater. The study, available here, found effective decolorization and removal of chemical oxygen demand (COD), suggesting a potential method for treating dye-contaminated wastewater.

  • Ultrasound-Enhanced Degradation of Orange II : Research by Cai et al. (2015) focused on the ultrasound-enhanced degradation of Orange II, a dye similar to Reactive Orange 14. Their findings, detailed in this study, indicate that certain catalysts can significantly enhance the degradation process, which is beneficial for water treatment applications.

  • Photodegradation of Reactive Orange 16 : A study by Bilgi and Demir (2005) examined the photodegradation of Reactive Orange 16 under UV light, which is structurally similar to Reactive Orange 14. They identified several degradation products, which helps in understanding the environmental impact of these dyes. More details can be found in their publication.

  • Affinity Chromatography Using Reactive Orange 14 : Bond and Notides (1987) devised a method for purifying estrogen receptors using Reactive Orange 14, demonstrating its application in biochemistry. Their findings are summarized in this paper.

  • Bioremoval of Reactive Dyes by Trichoderma sp. : Bodur et al. (2020) investigated the bioremoval capacity of Trichoderma sp. for various reactive dyes, including Reactive Orange 14. The study, available here, highlights the potential of biological methods in dye removal from wastewater.

Safety And Hazards

Reactive Orange 14 should be handled with care. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N8O9S2/c20-17-23-18(21)25-19(24-17)22-8-1-6-11(12(7-8)40(36,37)38)26-27-13-14(16(31)32)28-29(15(13)30)9-2-4-10(5-3-9)39(33,34)35/h1-7,13H,(H,31,32)(H,33,34,35)(H,36,37,38)(H,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRFTCGTRALYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)N=NC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N8O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101444
Record name 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reactive Orange 14

CAS RN

12225-86-4
Record name 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12225-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reactive Orange 14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012225864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphophenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactive Orange 14
Reactant of Route 2
Reactant of Route 2
Reactive Orange 14
Reactant of Route 3
Reactant of Route 3
Reactive Orange 14
Reactant of Route 4
Reactant of Route 4
Reactive Orange 14
Reactant of Route 5
Reactant of Route 5
Reactive Orange 14
Reactant of Route 6
Reactant of Route 6
Reactive Orange 14

Citations

For This Compound
202
Citations
FJ Cervantes, JE Enriquez… - Water science and …, 2006 - iwaponline.com
The aim of this study was to investigate the impact of a broad range of sulphate concentrations (0–10 g SO 4 −2 L −1 ) on the reduction of an azo dye (reactive orange 14 (RO14)) by an …
Number of citations: 35 iwaponline.com
FJ Cervantes, MI López‐Vizcarra… - Journal of Chemical …, 2008 - Wiley Online Library
… In this study the inhibitory effects of the azo dye Reactive Orange 14 (RO14) on different syntrophic groups in methanogenic sludge, as well as the catalytic impact of riboflavin, were …
Number of citations: 12 onlinelibrary.wiley.com
RK Sheikh, AN Faruqui - Man-Made Textiles in India, 2010 - search.ebscohost.com
Improved multi-voltine variety of Rajshahi silk fabric was dyed with Reactive Orange 14, Direct Yellow 29 and Mordant Blue 9 dyes. This fabric was degummed to remove sericin. …
Number of citations: 2 search.ebscohost.com
MA Hoque, M Saiduzzaman, AN Faruqui… - Research Journal of …, 2016 - emerald.com
… Dye absorption of Basic Violet 14 was higher compared to Reactive Orange 14 at optimum dyeing conditions. Optimum dye uptake of … In this work, investigation will be …
Number of citations: 2 www.emerald.com
JP Bond, AC Notides - Analytical biochemistry, 1987 - Elsevier
… The Reactive Orange 14 was purified by the slow addition of saturated potassium acetate to a solution of Reactive Orange 14 ( 1 g… The concentration of the Reactive Orange 14 that was …
Number of citations: 7 www.sciencedirect.com
FI Farouqui, MRK Sheikh, MI Hossain, SK Saha - 1997 - nopr.niscpr.res.in
… Brown 10, Reactive Red 120, Reactive Orange 14 and Reactive Blue 5. Considering the … jute fibres Reactive Red 120 and Reactive Orange 14 exhibit better colour fastness than the …
Number of citations: 10 nopr.niscpr.res.in
AN Faruqui, RK Sheikh - researchgate.net
… Reactive Orange 14. The order of colorfastness of dyed silk fabrics is as follows: Reactive Orange 14… Table-V shows that among the dyes used, Reactive Orange 14 and Direct Yellow …
Number of citations: 0 www.researchgate.net
MRK Sheikh, AN Farouqui, R Yahya, A Hassan - Fibers and Polymers, 2011 - Springer
… the optimum dyeing time for Reactive Orange 14 (50 min) and … dyed silk fabrics with Reactive Orange 14, Direct Yellow 29, … The colorfastness property of Reactive Orange 14 is better …
Number of citations: 10 link.springer.com
LN Ten, WT Im, MK Kim, MS Kang, ST Lee - Journal of Microbiological …, 2004 - Elsevier
… 720,000) by the same procedure using the dyes Cibacron Blue 3GA and Reactive Orange 14, respectively. The content of the dyed HE-cellulose was around 0.70% in both wet products…
Number of citations: 270 www.sciencedirect.com
NK Kılıç, SE Karatay, E Duygu, G Dönmez - Water, Air, & Soil Pollution, 2011 - Springer
… The concentration of the dye in the supernatant was determined by reading the absorbance at 435 nm for Reactive Orange 14, 520 nm for Reactive Red 120, 600 nm for Reactive Black …
Number of citations: 15 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.